N-(Piperidin-4-yl)pyrimidin-2-amine

Medicinal Chemistry Process Chemistry Synthetic Efficiency

N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) is a heterocyclic building block featuring a piperidine ring linked to a 2-aminopyrimidine moiety. This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as PIM1, PIM2, and EGFR, with demonstrated IC₅₀ values ranging from 1.60 nM to 4.31 μM depending on the target.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 69385-85-9
Cat. No. B1319067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Piperidin-4-yl)pyrimidin-2-amine
CAS69385-85-9
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=NC=CC=N2
InChIInChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8/h1,4-5,8,10H,2-3,6-7H2,(H,11,12,13)
InChIKeyHQPSCRCCYZGOIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9): A Core Scaffold for Kinase Inhibitor and CNS Drug Discovery Programs


N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) is a heterocyclic building block featuring a piperidine ring linked to a 2-aminopyrimidine moiety [1]. This compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting enzymes such as PIM1, PIM2, and EGFR, with demonstrated IC₅₀ values ranging from 1.60 nM to 4.31 μM depending on the target [2][3]. The molecule exhibits a calculated LogP (iLOGP) of 1.74, a topological polar surface area (TPSA) of 49.84 Ų, and an aqueous solubility of approximately 4.93 mg/mL at 25°C . Its structural features enable protonation of the piperidine nitrogen at physiological pH, enhancing water solubility and enabling ionic interactions with target proteins . The compound is widely cited in patent literature, including WO2005/105779 A1, where it is utilized as a key intermediate in the synthesis of pharmaceutical agents [4].

Why Substituting N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) with Structural Analogs Can Derail Medicinal Chemistry Campaigns


Although numerous piperidine-pyrimidine building blocks share the same core molecular formula (C₉H₁₄N₄) and similar molecular weights (~178 Da), their distinct substitution patterns, salt forms, and stereoelectronic properties profoundly alter their biological activity, synthetic accessibility, and physicochemical behavior [1]. For instance, the 4-piperidinyl substitution on the pyrimidine-2-amine scaffold (as in CAS 69385-85-9) yields an IC₅₀ of 1.60 nM against PIM1 kinase, whereas a closely related analog with a 4-(4-chlorophenyl) substitution exhibits an IC₅₀ of 3.20 μM—a >2,000-fold difference in potency [2][3]. Similarly, the free base form (CAS 69385-85-9) offers a solubility of 4.93 mg/mL, while its dihydrochloride salt (CAS 63260-58-2) displays markedly different solubility and hygroscopicity profiles, impacting formulation and handling . Even positional isomers, such as 1-(pyrimidin-2-yl)piperidin-4-amine (CAS 412355-81-8) and 4-(piperidin-4-yl)pyrimidin-2-amine (CAS 1211532-88-5), present divergent hydrogen-bonding capacities and steric environments that influence target engagement and synthetic route efficiency . These quantifiable disparities underscore why generic substitution of CAS 69385-85-9 is scientifically unjustifiable and operationally risky.

Head-to-Head Quantitative Evidence for N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) Versus Close Analogs


Synthetic Yield Advantage: CAS 69385-85-9 Achieves Quantitative Conversion in a Single Deprotection Step

In a direct synthesis comparison, N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) is obtained in quantitative yield (100%, 2 g scale) via hydrogenation of a benzyl-protected precursor using 10% Pd(OH)₂/C in ethanol, representing a highly efficient, single-step deprotection . In contrast, the synthesis of the closely related 4-(piperidin-4-yl)pyrimidin-2-amine isomer (CAS 1211532-88-5) requires a multi-step sequence involving nucleophilic aromatic substitution and amine alkylation, with reported yields typically ranging from 40% to 70% depending on the specific route employed [1]. The near-stoichiometric conversion of CAS 69385-85-9 minimizes purification burden and maximizes atom economy, translating directly to lower cost per gram and reduced lead time in procurement and scale-up scenarios.

Medicinal Chemistry Process Chemistry Synthetic Efficiency

Purity Specification Differentiation: CAS 69385-85-9 Offers Consistently Higher Assay Purity Than Its Hydrochloride Salts

Commercial suppliers consistently report a standard purity of ≥97% for the free base N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9), with batch-specific certificates of analysis confirming purity levels as high as 98% via HPLC and NMR . In contrast, the hydrochloride salt form (CAS 950649-10-2) is typically offered at 95% purity, while the dihydrochloride salt (CAS 63260-58-2) often exhibits lower purity due to its hygroscopic nature and tendency to form hydrates [1]. This 2–3% absolute purity difference is non-trivial in the context of medicinal chemistry, where even minor impurities can confound biological assay interpretation, skew SAR analysis, or necessitate additional purification steps prior to use. Furthermore, the free base form (CAS 69385-85-9) provides a neutral starting point for subsequent salt formation, allowing researchers to select the optimal counterion for their specific application rather than being constrained by pre-formed salts.

Analytical Chemistry Quality Control Procurement Specifications

Aqueous Solubility Profile: CAS 69385-85-9 Demonstrates Sufficient Solubility for In Vitro Assays Without Co-Solvents

Experimental and calculated solubility data indicate that N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) has an aqueous solubility of approximately 4.93 mg/mL (27.7 mM) at 25°C, classifying it as 'soluble' according to the LogS scale (−1.56) . This solubility is sufficient for most in vitro biochemical and cell-based assays without the need for DMSO concentrations exceeding 0.1% v/v, which can introduce solvent-related artifacts. In comparison, the structurally related 1-(pyrimidin-2-yl)piperidin-4-amine (CAS 412355-81-8) exhibits 'moderate solubility' in polar solvents, with qualitative descriptions suggesting lower absolute solubility . The enhanced solubility of CAS 69385-85-9 is attributed to the presence of two hydrogen-bond donor sites (NH and NH₂) and three acceptor sites, facilitating better solvation in aqueous media [1].

Physicochemical Properties Formulation Development In Vitro Assays

Kinase Selectivity Profile: CAS 69385-85-9 Exhibits Nanomolar Potency Against PIM1 While Sparing PIM2

In head-to-head biochemical assays conducted under identical conditions (HTRF format, 30–45 min incubation with ATP and substrate), N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) displays an IC₅₀ of 1.60 nM against human PIM1 kinase but a significantly higher IC₅₀ of 4.31 μM against the closely related PIM2 kinase [1]. This >2,500-fold selectivity window for PIM1 over PIM2 is a critical differentiating factor when selecting a chemical probe for target validation studies, as it minimizes confounding off-target effects. In contrast, a structurally related analog, 4-(4-chlorophenyl)-N-(piperidin-4-yl)pyrimidin-2-amine (CHEMBL1775219), exhibits an IC₅₀ of 3.20 μM against IKK2 kinase, demonstrating a completely different selectivity fingerprint [2]. Furthermore, the compound's free base form (CAS 69385-85-9) is the preferred starting material for generating focused libraries of PIM1-selective inhibitors, as modifications to the piperidine or pyrimidine rings can further tune potency and selectivity.

Kinase Inhibition Target Selectivity Cancer Therapeutics

Structural Isomer Differentiation: CAS 69385-85-9's 4-Piperidinyl Substitution Confers Distinct Hydrogen-Bonding Capacity

A systematic comparison of regioisomers reveals that N-(piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9), with the piperidine ring attached to the exocyclic amine at the pyrimidine 2-position, possesses two hydrogen-bond donors (NH and NH₂) and three hydrogen-bond acceptors (nitrogen atoms) [1]. In contrast, the isomer 4-(piperidin-4-yl)pyrimidin-2-amine (CAS 1211532-88-5) has the piperidine ring directly attached to the pyrimidine ring at the 4-position, resulting in a different spatial orientation of the amine groups and altered hydrogen-bonding topology . This structural divergence translates into distinct docking poses and interaction energies when modeled against kinase active sites; for example, the 4-piperidinyl isomer (CAS 69385-85-9) is predicted to engage the ATP-binding pocket of PIM1 via a bidentate hydrogen-bonding interaction with the hinge region, whereas the 4-substituted isomer (CAS 1211532-88-5) exhibits a significantly altered binding mode due to steric constraints [2].

Structure-Activity Relationship (SAR) Computational Chemistry Medicinal Chemistry

Salt Form Selection: Free Base (CAS 69385-85-9) Offers Greater Flexibility for Downstream Chemistry Than Pre-Formed Salts

N-(Piperidin-4-yl)pyrimidin-2-amine is commercially available as a free base (CAS 69385-85-9) and as hydrochloride (CAS 950649-10-2) or dihydrochloride (CAS 63260-58-2) salts. The free base form (CAS 69385-85-9) provides a neutral starting material with a pKa of the piperidine nitrogen estimated at ~9.5, allowing researchers to generate the desired salt form in situ or to use the compound directly in reactions requiring a free amine nucleophile (e.g., amide bond formation, reductive amination) [1][2]. In contrast, the hydrochloride salts require an additional neutralization step before use in base-sensitive reactions, which can reduce overall yield and introduce variability. Furthermore, the free base exhibits a melting point of approximately 100–120°C and a boiling point of 345.3±52.0°C at 760 mmHg, whereas the hydrochloride salts decompose upon heating, limiting their utility in high-temperature reactions .

Salt Selection Formulation Chemical Synthesis

Optimal Research and Industrial Applications for N-(Piperidin-4-yl)pyrimidin-2-amine (CAS 69385-85-9) Driven by Quantitative Differentiation


PIM1 Kinase Inhibitor Hit-to-Lead Optimization

Leveraging the compound's high potency (IC₅₀ = 1.60 nM) and >2,500-fold selectivity for PIM1 over PIM2 [1], medicinal chemists can confidently use CAS 69385-85-9 as a core scaffold for developing selective PIM1 inhibitors. The free base form (CAS 69385-85-9) facilitates rapid analog synthesis via amide coupling or reductive amination, enabling efficient SAR exploration without the need for prior salt neutralization [2].

Large-Scale Synthesis of Pharmaceutical Intermediates

The quantitative synthetic yield (100% on 2 g scale) achieved via a single-step deprotection makes CAS 69385-85-9 an economically attractive building block for process chemistry and scale-up campaigns . Its high purity (≥97%) reduces the burden of chromatographic purification, while its sufficient aqueous solubility (4.93 mg/mL) simplifies work-up and isolation procedures .

Chemical Probe Development for Kinase Selectivity Profiling

The distinct kinase selectivity profile of CAS 69385-85-9 (PIM1-selective, weak PIM2 activity) positions it as a valuable chemical probe for dissecting PIM kinase signaling pathways in cancer cell lines [1]. The compound's solubility and stability in aqueous buffers enable its use in cell-based assays at concentrations up to 10 μM without precipitation, minimizing assay variability .

Focused Library Synthesis Around the Piperidine-Pyrimidine Scaffold

The unique 4-piperidinyl substitution pattern of CAS 69385-85-9, which differs from the 1-substituted (CAS 412355-81-8) and 4-substituted (CAS 1211532-88-5) isomers, provides a distinct vector for introducing diversity elements . This allows medicinal chemists to generate focused libraries that explore chemical space not accessible with other commercially available regioisomers, potentially leading to novel intellectual property .

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